molecular formula C29H58NO8P B159024 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine CAS No. 59752-57-7

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine

Cat. No. B159024
CAS RN: 59752-57-7
M. Wt: 579.7 g/mol
InChI Key: ZLGYVWRJIZPQMM-HHHXNRCGSA-N
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Description

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) is a water-soluble derivative of phosphatidylethanolamine with lauric acid (12:0) acyl chains . It is used to prepare anionic liposomes and binary giant unilamellar vesicles .


Molecular Structure Analysis

The molecular formula of DLPE is C29H58NO8P . The IUPAC name is [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate . The molecular weight is 579.75 .

Scientific Research Applications

1. Phase Behavior and Polymorphism

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) exhibits diverse phase behaviors in water, including gel, fluid bilayer phases, and two distinct crystalline forms. It shows a tendency to spontaneously adopt different crystalline polymorphs under varying temperature conditions, indicating its polymorphic nature and relevance in understanding lipid bilayer dynamics (Seddon, Harlos, & Marsh, 1983).

2. Influence on Phospholipid Mixing Behavior

DLPE affects the mixing behavior of phospholipids in the fluid bilayer state. Its interaction with other phospholipids, such as DMPC and DPPC, significantly influences their mixing behavior, making it a crucial molecule for studying membrane dynamics and lipid interactions (Shibakami, Inagaki, & Regen, 1997).

3. Shape and Composition Correlation in Bilayers

The shape and composition of lipid domains in giant unilamellar vesicles (GUVs) composed of DLPE mixtures exhibit specific behaviors at different temperatures. This study enhances our understanding of lipid domain morphology in bilayer membranes (Bagatolli & Gratton, 2000).

4. Molecular Recognition of Nucleic Acids

DLPE surface complexes with cationic poly(amidoamine) dendrimers show potential for selective binding of DNA and oligonucleotides. This has high implications for biomedical and bioanalytic devices, as well as drug delivery systems based on nucleic acids (Arteta et al., 2014).

5. Interactions with Antibiotics and Drugs

DLPE's interaction with antibiotics like griseofulvin and nonsteroidal anti-inflammatory drugs (NSAIDs) modifies membrane properties. This insight is significant for understanding the mechanism of drug action at the membrane level (Corvis et al., 2006); (Czapla, Korchowiec, & Rogalska, 2010).

6. Lipid Bilayer Analysis via Chromatography and Mass Spectrometry

High-performance liquid chromatography and fast atom bombardment mass spectrometry studies of DLPE provide insights into the separation and identification of various phospholipids, contributing significantly to lipidomics research (van Kessel, Hax, Demel, & de Gier, 1977).

7. Enzymatic Modification Studies

DLPE undergoes enzymatic modifications such as transphosphatidylation and acidolysis, which are crucial for understanding enzymatic processes in lipid modification and potential industrial applications (Wongsakul, Bornscheuer, & H-Kittikun, 2004).

properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGYVWRJIZPQMM-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine

CAS RN

59752-57-7
Record name 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59752-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059752577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]ethylene dilaurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1O2S89PCE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
J Balsinde - 2021 - balsinde.org
Lipids were extracted according to Bligh and Dyer [1], and the following internal standards were added: 20 pmol each of 1, 2-dimyristoyl-sn-glycero-3-phosphoglycerol, 1, 2-dilauroyl-sn-…
Number of citations: 0 www.balsinde.org
J Balsinde - 2014 - Citeseer
A cell extract corresponding to 107 cells was used for these analyses. The following internal standards were added: 600 pmol each of 1, 2-dipentadecanoyl-sn-glycero-3-…
Number of citations: 4 citeseerx.ist.psu.edu
MM Mady - Romanian J. Biophys, 2007 - rjb.ro
There is an efficient, systemic transgene expression in many cell lines (in vitro) by using anionic liposomes, composed of equimolar amounts of 1, 2-dilauroyl-sn-glycero-3-…
Number of citations: 2 www.rjb.ro
B Xu, J Ding, J Xu, T Yomo - Life, 2021 - mdpi.com
(1) Background: giant vesicles (GVs) are widely employed as models for studying physicochemical properties of bio-membranes and artificial cell construction due to their similarities to …
Number of citations: 7 www.mdpi.com
G Machaidze, J Seelig - Biochemistry, 2003 - ACS Publications
Cinnamycin (Ro 09-0198) is a tetracyclic peptide antibiotic that binds specifically to phosphatidylethanolamine (PE). Formation of a complex with phosphatidylethanolamine follows a 1:…
Number of citations: 74 pubs.acs.org
AM Sendecki, MF Poyton, AJ Baxter, T Yang… - Langmuir, 2017 - ACS Publications
Phosphatidylethanolamine (PE) is notoriously difficult to incorporate into model membrane systems, such as fluid supported lipid bilayers (SLBs), at high concentrations because of its …
Number of citations: 47 pubs.acs.org
K Czapla, B Korchowiec, E Rogalska - Langmuir, 2010 - ACS Publications
Meloxicam, piroxicam, and tenoxicam belong to a highly potent oxicam group of nonsteroidal anti-inflammatory drugs. Whereas the structurally similar oxicams have different …
Number of citations: 44 pubs.acs.org
K Czapla, B Korchowiec, M Orlof… - The Journal of …, 2011 - ACS Publications
Three nonsteroidal anti-inflammatory oxicam drugs, namely meloxicam, piroxicam, and tenoxicam, were used to modify the properties of monomolecular films formed with 1,2-dilauroyl-…
Number of citations: 18 pubs.acs.org
GHM Huysmans, SE Radford, SA Baldwin… - Journal of molecular …, 2012 - Elsevier
Understanding the interactions between membrane proteins and the lipid bilayer is key to increasing our ability to predict and tailor the folding mechanism, structure and stability of …
Number of citations: 34 www.sciencedirect.com
A Hädicke - Influence of Peptide and Lipid Modifications on …, 2016 - opendata.uni-halle.de
PC phosphatidylcholine DMPC 1, 2-dimyristoyl-sn-glycero-3-phosphocholine DPPC 1, 2-dipalmitoyl-sn-glycero-3-phosphocholine POPC 1-palmitoyl-2-oleoyl-sn-glycero-3-…
Number of citations: 2 opendata.uni-halle.de

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